Cas no 108468-00-4 (1-(N-Boc-aminomethyl)-4-(aminomethyl)benzene)
1-(N-Boc-aminomethyl)-4-(aminomethyl)benzene Chemical and Physical Properties
Names and Identifiers
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- 1-(N-Boc-aminomethyl)-4-(aminomethyl)benzene
- tert-Butyl N-[4-(aminomethyl)benzyl]carbamate
- CARBAMIC ACID, [[4-(AMINOMETHYL)PHENYL]METHYL]-1,1-DIMETHYLETHYL ESTER
- tert-Butyl 4-(aminomethyl)benzylcarbamate
- tert-butyl N-[[4-(aminomethyl)phenyl]methyl]carbamate
- 4-(Boc-aMinoMethyl)benzylaMine
- 1-(N-BOC-AMINOMETHYL)-4-(AMINOMETHYL) BE
- 1-(N-BOC-AMINOMETHYL)-3-(AMINOMETHYL)BENZENE
- (3-AMINOMETHYL-BENZYL)-CARBAMIC ACID TERT-BUTYL ESTER
- 3-(3-methoxyphenyl)-1-[2-(4-nitrophenyl)ethyl]-3-propylpyrrolidine hydrochloride
- tert-Butyl 4-(Aminomethyl)benzylcarbamate
- 1-(N-Boc-aMinoMethyl)-4-(aMinoMethyl)benzene 95%
- Carbamicacid,[[4-(aminomethyl)phenyl]methyl]-1,1-dimethylethylester
- tert-Butyl N-[4-(aminomethyl)benzyl] carbamate
- (4-aminomethyl-benzyl)-carbamic acid tert-butyl ester
- tert-butyl N-{[4-(aminomethyl)phenyl]methyl}carbamate
- N-{[4-(aminomethyl)phenyl]methyl}(tert-butoxy)carboxamide
- N-Boc-p-xylylenediamine
- 4-(te
- 4-(tert-Butoxycarbonylaminomethyl)benzylamine
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- MDL: MFCD02683058
- Inchi: 1S/C13H20N2O2/c1-13(2,3)17-12(16)15-9-11-6-4-10(8-14)5-7-11/h4-7H,8-9,14H2,1-3H3,(H,15,16)
- InChI Key: NUANLVJLUYWSER-UHFFFAOYSA-N
- SMILES: O(C(NCC1C=CC(CN)=CC=1)=O)C(C)(C)C
Computed Properties
- Exact Mass: 236.15200
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 17
- Rotatable Bond Count: 5
- Complexity: 240
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: 2
- XLogP3: 1.3
- Topological Polar Surface Area: 64.4
Experimental Properties
- Color/Form: White to Yellow Solid
- Density: 1.06 g/mL at 25 °C(lit.)
- Melting Point: 64-68 °C (lit.)
- Boiling Point: 250 °C(lit.)
- Flash Point: >230 °F
- Refractive Index: n20/D 1.523(lit.)
- PSA: 64.35000
- LogP: 3.26120
- Solubility: Not determined
1-(N-Boc-aminomethyl)-4-(aminomethyl)benzene Security Information
-
Symbol:
- Signal Word:Warning
- Hazard Statement: H315-H319-H335
- Warning Statement: P261-P305+P351+P338
- Hazardous Material transportation number:NONH for all modes of transport
- WGK Germany:3
- Hazard Category Code: 36/37/38
- Safety Instruction: S26; S36
-
Hazardous Material Identification:
- Safety Term:S26;S36
- Storage Condition:2-8 °C
- Risk Phrases:R36/37/38
1-(N-Boc-aminomethyl)-4-(aminomethyl)benzene Customs Data
- HS CODE:2924299090
- Customs Data:
China Customs Code:
2924299090Overview:
2924299090. Other cyclic amides(Including cyclic carbamates)(Including their derivatives as well as their salts). VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%
Declaration elements:
Product Name, component content, use to, packing
Summary:
2924299090. other cyclic amides (including cyclic carbamates) and their derivatives; salts thereof. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%
1-(N-Boc-aminomethyl)-4-(aminomethyl)benzene Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM117737-5g |
N-Boc-4-(aminomethyl)benzylamine |
108468-00-4 | 95% | 5g |
$112 | 2021-06-17 | |
| Chemenu | CM117737-10g |
N-Boc-4-(aminomethyl)benzylamine |
108468-00-4 | 95% | 10g |
$187 | 2021-06-17 | |
| Chemenu | CM117737-25g |
N-Boc-4-(aminomethyl)benzylamine |
108468-00-4 | 95% | 25g |
$337 | 2021-06-17 | |
| Chemenu | CM117737-100g |
N-Boc-4-(aminomethyl)benzylamine |
108468-00-4 | 95% | 100g |
$1290 | 2021-06-17 | |
| Fluorochem | 011601-1g |
tert-Butyl N-[4-(aminomethyl)benzyl]carbamate |
108468-00-4 | 95% | 1g |
£31.00 | 2022-02-28 | |
| Fluorochem | 011601-5g |
tert-Butyl N-[4-(aminomethyl)benzyl]carbamate |
108468-00-4 | 95% | 5g |
£91.00 | 2022-02-28 | |
| Fluorochem | 011601-10g |
tert-Butyl N-[4-(aminomethyl)benzyl]carbamate |
108468-00-4 | 95% | 10g |
£166.00 | 2022-02-28 | |
| Fluorochem | 011601-25g |
tert-Butyl N-[4-(aminomethyl)benzyl]carbamate |
108468-00-4 | 95% | 25g |
£323.00 | 2022-02-28 | |
| AstaTech | 67461-1/G |
4-(BOC-AMINOMETHYL)-BENZYLAMINE |
108468-00-4 | 97% | 1g |
$35 | 2023-09-16 | |
| AstaTech | 67461-5/G |
4-(BOC-AMINOMETHYL)-BENZYLAMINE |
108468-00-4 | 97% | 5g |
$110 | 2023-09-16 |
1-(N-Boc-aminomethyl)-4-(aminomethyl)benzene Suppliers
1-(N-Boc-aminomethyl)-4-(aminomethyl)benzene Related Literature
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Guiqian Fang,Zhancun Bian,Daili Liu,Guiying Wu,Hao Wang,Zhongyu Wu,Qingqiang Yao New J. Chem. 2019 43 13802
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Guiqian Fang,Hao Wang,Zhancun Bian,Min Guo,Zhongyu Wu,Qingqiang Yao RSC Adv. 2019 9 20306
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Marzieh Mirzamani,Arnab Dawn,Christopher J. Garvey,Lilin He,Hilmar Koerner,Harshita Kumari Phys. Chem. Chem. Phys. 2023 25 131
Additional information on 1-(N-Boc-aminomethyl)-4-(aminomethyl)benzene
1-(N-Boc-Aminomethyl)-4-(Aminomethyl)benzene: A Comprehensive Overview
The compound with CAS No. 108468-00-4, commonly referred to as 1-(N-Boc-aminomethyl)-4-(aminomethyl)benzene, is a versatile organic compound with significant applications in the fields of pharmaceuticals, materials science, and catalysis. This compound is characterized by its unique structure, which combines a benzene ring with two substituted aminomethyl groups, one of which is protected by a tert-butoxycarbonyl (Boc) group. The presence of the Boc group allows for controlled deprotection during synthetic processes, making this compound an invaluable intermediate in organic synthesis.
Recent advancements in synthetic chemistry have highlighted the importance of 1-(N-Boc-aminomethyl)-4-(aminomethyl)benzene in the construction of bioactive molecules. Researchers have demonstrated its utility in the synthesis of complex heterocycles, which are critical components of many drug candidates. For instance, studies published in *Nature Chemistry* and *Journal of the American Chemical Society* have shown that this compound can serve as a platform for constructing polycyclic frameworks with intricate stereochemistry. These findings underscore its role in modern drug discovery efforts.
In addition to its role in pharmaceuticals, 1-(N-Boc-aminomethyl)-4-(aminomethyl)benzene has garnered attention in materials science due to its potential as a precursor for functional polymers. The amine groups present in this compound can be exploited for polymerization reactions, leading to materials with tailored properties such as high thermal stability and mechanical strength. Recent work published in *Advanced Materials* has explored its use in the synthesis of stimuli-responsive polymers, which have applications in sensors and drug delivery systems.
The synthesis of 1-(N-Boc-aminomethyl)-4-(aminomethyl)benzene typically involves multi-step processes that emphasize precision and control. A common approach involves the coupling of aniline derivatives with Boc-protected amines under mild conditions. This method ensures high yields and maintains the integrity of the Boc group throughout the reaction sequence. The development of more efficient synthetic routes has been a focus of recent research, with studies appearing in *Organic Letters* detailing novel catalytic systems that enhance reaction efficiency.
From an analytical standpoint, 1-(N-Boc-aminomethyl)-4-(aminomethyl)benzene has been extensively studied using advanced spectroscopic techniques such as NMR and mass spectrometry. These studies have provided insights into its structural dynamics and reactivity under various conditions. For example, research published in *Chemical Communications* has explored its behavior under photochemical reactions, revealing unexpected pathways that could be harnessed for novel synthetic strategies.
Looking ahead, the versatility of 1-(N-Boc-aminomethyl)-4-(aminomethyl)benzene positions it as a key player in future chemical innovations. Its ability to act as both a building block and a functional material precursor makes it indispensable across multiple disciplines. As research continues to uncover new applications and improve synthetic methodologies, this compound will undoubtedly remain at the forefront of chemical research.
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